molecular formula C14H21NOSi B180821 4-(t-Butyldimethylsilyloxy)indole CAS No. 106792-40-9

4-(t-Butyldimethylsilyloxy)indole

货号 B180821
CAS 编号: 106792-40-9
分子量: 247.41 g/mol
InChI 键: DXWMQIPBFPYBTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(t-Butyldimethylsilyloxy)indole, also known as TBS-indole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBS-indole is a derivative of indole, a heterocyclic aromatic compound that is widely found in nature and has been extensively studied for its biological activities.

作用机制

The mechanism of action of 4-(t-Butyldimethylsilyloxy)indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-(t-Butyldimethylsilyloxy)indole has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in regulating immune and inflammatory responses. 4-(t-Butyldimethylsilyloxy)indole has also been found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan and has been implicated in the pathogenesis of cancer and inflammation.
Biochemical and Physiological Effects:
4-(t-Butyldimethylsilyloxy)indole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(t-Butyldimethylsilyloxy)indole can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of IDO. In vivo studies have shown that 4-(t-Butyldimethylsilyloxy)indole can reduce tumor growth, improve cognitive function, and reduce neuroinflammation.

实验室实验的优点和局限性

One advantage of using 4-(t-Butyldimethylsilyloxy)indole in lab experiments is its relatively simple synthesis method. 4-(t-Butyldimethylsilyloxy)indole can be synthesized using commercially available reagents and standard laboratory equipment. Another advantage of 4-(t-Butyldimethylsilyloxy)indole is its versatility in terms of its potential applications. 4-(t-Butyldimethylsilyloxy)indole has been studied for its therapeutic potential in various diseases, making it a promising candidate for drug development.
One limitation of using 4-(t-Butyldimethylsilyloxy)indole in lab experiments is its potential toxicity. 4-(t-Butyldimethylsilyloxy)indole has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

未来方向

There are several future directions for research on 4-(t-Butyldimethylsilyloxy)indole. One direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to investigate the potential of 4-(t-Butyldimethylsilyloxy)indole in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential toxicity. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-(t-Butyldimethylsilyloxy)indole in vivo, which could provide valuable information for drug development.
Conclusion:
In conclusion, 4-(t-Butyldimethylsilyloxy)indole is a promising compound that has potential therapeutic applications in various diseases. Its simple synthesis method, versatility, and potential efficacy make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential toxicity, and pharmacokinetics.

科学研究应用

4-(t-Butyldimethylsilyloxy)indole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(t-Butyldimethylsilyloxy)indole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 4-(t-Butyldimethylsilyloxy)indole has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-(t-Butyldimethylsilyloxy)indole has been shown to improve cognitive function and reduce neuroinflammation.

属性

CAS 编号

106792-40-9

产品名称

4-(t-Butyldimethylsilyloxy)indole

分子式

C14H21NOSi

分子量

247.41 g/mol

IUPAC 名称

tert-butyl-(1H-indol-4-yloxy)-dimethylsilane

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-8-6-7-12-11(13)9-10-15-12/h6-10,15H,1-5H3

InChI 键

DXWMQIPBFPYBTD-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2

规范 SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2

同义词

4-(tert-butyldimethylsilyloxy)indole

产品来源

United States

Synthesis routes and methods I

Procedure details

4-Hydroxyindole (831 mg, 6.24 mmol) was dissolved in DMF (8.0 mL), and the solution was added with imidazole (510 mg, 7.49 mmol) and tert-butyldimethylsilyl chloride (1.03 g, 6.86 mmol), followed by stirring at room temperature for 5 hours. The reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography (hexane/ethyl acetate=85/15) to obtain 4-(tert-butyldimethylsilyloxy)indole (1.53 g, 99%).
Quantity
831 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxyindole (13.31 g, 75 mmol) in dry dichloromethane (400 mL) was treated with imidazole (8.17 g, 120 mmol) and t-butyldimethylsilyl chloride (18.09 g, 120 mmol) and the mixture was stirred at room temperature under nitrogen overnight. The precipitated white solid was filtered off and washed with dichloromethane and the combined filtrates were washed successively with 0.5 M aq. hydrochloric acid, 0.5 M aq. sodium hydroxide and brine, dried and evaporated to give 9 as white crystals (21.03 g, 85%), mp 80-81° C. (from hexanes); 1H NMR (500 MHz) δ 8.06 (br s, 1H), 7.08 (dd, J=3.1, 2.4 Hz, 1H), 6.99-7.05 (m, 2H), 6.58-6.59 (m, 1H), 6.52 (dd, J=7, 1.5 Hz, 1H, 1.06 (s, 9H), 0.23 (s, 6H). Anal. Calcd. for C14H21NOSi: C, 67.97; H, 8.56; N, 5.66. Found: C, 67.60; H, 8.80; N, 5.57.
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
18.09 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods III

Procedure details

Imidazole (15.3 g, 225 mmol) was added to a solution of 4-hydroxyindole (20 g, 150 mmol) in 300 mL of anhydrous methylene chloride at ambient temperature. The resulting mixture was treated with tert-butyldimethylsilyl chloride (25 g, 165 mmol). After stirring overnight at ambient temperature, the reaction mixture was poured into 300 mL of water. The layers were separated, and the aqueous phase was extracted with methylene (2×100 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to a black oil. The crude residue was purified on a Prep 500 (silica gel; 0% to 5% ethyl acetate/hexanes) to give the title compound as a light purple waxy solid in quantitative yield. MS (ion spray, NH4OAc) m/e [M+1]+ 248, [M−1]− 246.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-hydroxyindole (3.0 g, 22.5 mmol), t-butyldimethylsilyl chloride (5.09 g, 33.8 mmol) and imidazole (3.83 g, 56.3 mmol) in dimethylformamide (60 mL) was stirred at room temperature for 24 hours. Aqueous ammonium chloride was added (100 ml) and extracted several times with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, and evaporated to give a crude oil. Flash chromatography (10% ethyl acetate/hexanes) yielded the desired product (5.55 g, 100%) as a white solid. NMR.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods V

Procedure details

To a suspension of 4-hydroxyindole (5.65 g, 42.4 mmol) in chloroform (200 mL) are added imidazole (4.33 g, 63.6 mmol) and tert-butylchlorodimethylsilane (7.03 g, 46.6 mmol), and the mixture is stirred at room temperature for 2.5 hours. The reaction mixture is washed with a mixture of a saturated brine and water (1:1, 100 mL), and the organic layer is dried over anhydrous potassium carbonate, filtered, and the filtrate is concentrated to about 50 mL under reduced pressure. The resultant is purified by silica gel column (300 g, ethyl acetate:hexane=1:5→1:1) to give the title compound as a white solid (3.90 g, yield: 37%), and the starting compound (2.62g, recovery rate: 46%).
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
7.03 g
Type
reactant
Reaction Step Two
Yield
37%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。